molecular formula C11H17NO3 B2627909 ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate CAS No. 313343-42-9

ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B2627909
CAS No.: 313343-42-9
M. Wt: 211.261
InChI Key: IOMQKGKNFVKWCE-UHFFFAOYSA-N
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Description

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate is a complex organic compound with the molecular formula C({11})H({17})NO(_{3}). This compound features a cyclopenta[c]pyridine core, which is a bicyclic structure combining a cyclopentane ring and a pyridine ring. The presence of an ester group (ethyl carboxylate) and a ketone group (oxo) makes it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One common method to synthesize ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate involves the cyclization of appropriate precursors. For instance, starting from a substituted cyclopentanone, the reaction can proceed through a series of steps including nucleophilic addition, cyclization, and esterification.

  • Hydrogenation: : Another method involves the hydrogenation of a precursor compound that contains a double bond in the cyclopentane ring. This step is typically carried out under high pressure with a palladium or platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 3-hydroxy-octahydro-1H-cyclopenta[c]pyridine-4-carboxylate.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Nucleophiles: Ammonia (NH(_3)), thiols (RSH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

  • Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: : Similar bicyclic structure but with a quinoline core instead of a cyclopenta[c]pyridine core.

  • Ethyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: : Contains an isoquinoline core, differing in the position of the nitrogen atom within the bicyclic structure.

  • Ethyl 3-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate: : Features a simpler pyridine core, lacking the additional cyclopentane ring.

Properties

IUPAC Name

ethyl 3-oxo-1,2,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)9-8-5-3-4-7(8)6-12-10(9)13/h7-9H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMQKGKNFVKWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC2CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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